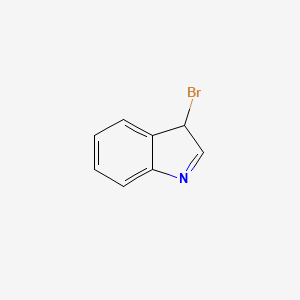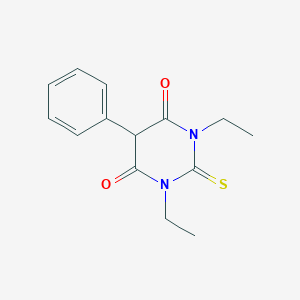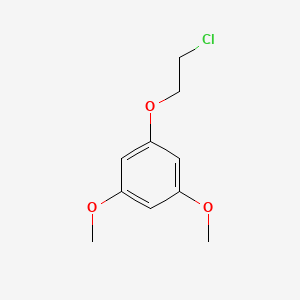
Propane-1,3-diyl bis(3-bromopropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propane-1,3-diyl bis(3-bromopropanoate) is an organic compound with the molecular formula C9H16Br2O4 It is a diester derived from propane-1,3-diol and 3-bromopropanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane-1,3-diyl bis(3-bromopropanoate) can be synthesized through the esterification reaction between propane-1,3-diol and 3-bromopropanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of propane-1,3-diyl bis(3-bromopropanoate) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Propane-1,3-diyl bis(3-bromopropanoate) undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of new functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used.
Hydrolysis: The primary products are propane-1,3-diol and 3-bromopropanoic acid.
Applications De Recherche Scientifique
Propane-1,3-diyl bis(3-bromopropanoate) has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and pharmaceuticals.
Materials Science:
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicinal Chemistry: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of propane-1,3-diyl bis(3-bromopropanoate) involves its interaction with nucleophiles, leading to the formation of new covalent bonds. The bromine atoms act as leaving groups, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or other proteins, modifying their activity or function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propane-1,3-diyl bis(3-chloropropanoate): Similar in structure but with chlorine atoms instead of bromine.
Propane-1,3-diyl bis(3-iodopropanoate): Contains iodine atoms, making it more reactive in nucleophilic substitution reactions due to the weaker carbon-iodine bond.
Uniqueness
Propane-1,3-diyl bis(3-bromopropanoate) is unique due to the presence of bromine atoms, which provide a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, offering a range of functionalization possibilities .
Propriétés
Numéro CAS |
53219-89-9 |
|---|---|
Formule moléculaire |
C9H14Br2O4 |
Poids moléculaire |
346.01 g/mol |
Nom IUPAC |
3-(3-bromopropanoyloxy)propyl 3-bromopropanoate |
InChI |
InChI=1S/C9H14Br2O4/c10-4-2-8(12)14-6-1-7-15-9(13)3-5-11/h1-7H2 |
Clé InChI |
VMVGYORBZUXAJW-UHFFFAOYSA-N |
SMILES canonique |
C(COC(=O)CCBr)COC(=O)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


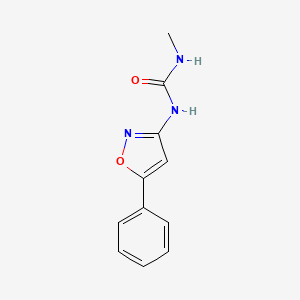

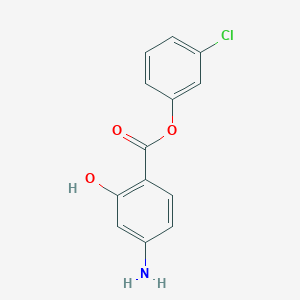

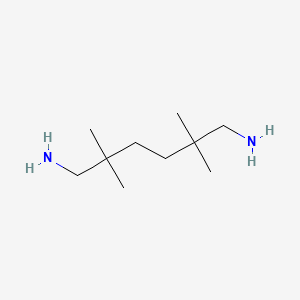
![1-[(6-Methylpyrazin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634899.png)

![2-[(2-chlorophenyl)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B14634914.png)
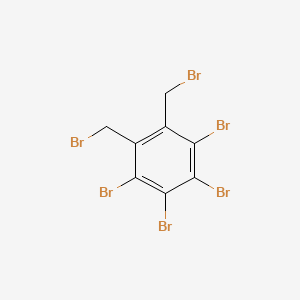
![8-Chloro-3-methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14634928.png)
